molecular formula C10H13Cl2N3 B11820583 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride

3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B11820583
M. Wt: 246.13 g/mol
InChI Key: AEQIZGIGFXSRJC-UHFFFAOYSA-N
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Description

3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .

Scientific Research Applications

3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

5-methyl-3-phenyl-1H-pyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H

InChI Key

AEQIZGIGFXSRJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

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